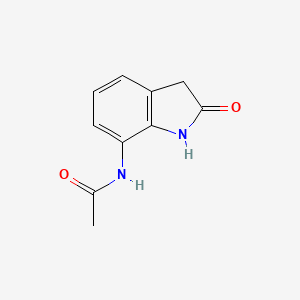

N-(2-oxoindolin-7-yl)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

N-(2-oxo-1,3-dihydroindol-7-yl)acetamide |

InChI |

InChI=1S/C10H10N2O2/c1-6(13)11-8-4-2-3-7-5-9(14)12-10(7)8/h2-4H,5H2,1H3,(H,11,13)(H,12,14) |

InChI Key |

IPPYIVNGZSAKIW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=CC2=C1NC(=O)C2 |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of N 2 Oxoindolin 7 Yl Acetamide Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to provide a complete picture of the molecular framework.

1D NMR Spectroscopy: Proton (¹H) NMR spectroscopy for N-(2-oxoindolin-7-yl)acetamide confirms the presence of all protons and their respective chemical environments. In a typical analysis, the spectrum would display distinct signals for the aromatic protons of the oxindole (B195798) ring, the methylene (B1212753) protons of the five-membered ring, and the protons of the acetamide (B32628) group. For instance, a reported ¹H NMR spectrum of N-(2-oxoindolin-7-yl)acetamide in deuterated methanol (B129727) (CD₃OD) shows signals at approximately δ 7.13 (d, 2H, J=8 Hz) and δ 6.99 (t, 1H), corresponding to the aromatic protons. google.com The methylene protons (H-3) of the oxindole ring would typically appear as a singlet, while the amide and acetyl methyl protons would also present as singlets.

Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, allowing for the confirmation of the total number of carbons and their hybridization states (sp³, sp²). Key signals would include those for the two carbonyl carbons (one in the oxindole ring and one in the acetamide group), the aromatic carbons, the methylene carbon, and the methyl carbon of the acetamide group.

Interactive ¹H NMR Data Table for N-(2-oxoindolin-7-yl)acetamide

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aromatic CH | 7.13 | Doublet | 8 | 2H |

| Aromatic CH | 6.99 | Triplet | - | 1H |

| NH (indole) | Not specified | Singlet (broad) | - | 1H |

| CH₂ (position 3) | Not specified | Singlet | - | 2H |

| NH (acetamide) | Not specified | Singlet | - | 1H |

| CH₃ (acetamide) | Not specified | Singlet | - | 3H |

Note: Complete, assigned data is not available in the cited literature. The table is based on partial data and expected values. google.com

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

COSY: Identifies proton-proton (¹H-¹H) spin-spin coupling networks, crucial for tracing the connectivity of protons within the aromatic ring system.

HSQC: Correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

HMBC: Shows correlations between protons and carbons over two to three bonds, which is vital for identifying quaternary carbons and piecing together the entire molecular structure, including the placement of the acetamide substituent at the C-7 position.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of N-(2-oxoindolin-7-yl)acetamide would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.

Expected FTIR Absorption Bands for N-(2-oxoindolin-7-yl)acetamide

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amide, Indole (B1671886) NH | 3400-3200 |

| C-H Stretch | Aromatic, Aliphatic | 3100-2850 |

| C=O Stretch | Amide I (Oxindole) | ~1710 |

| C=O Stretch | Amide I (Acetamide) | ~1670 |

| N-H Bend | Amide II | ~1550 |

| C=C Stretch | Aromatic Ring | 1600-1450 |

Note: This table represents expected values based on typical functional group frequencies. Specific experimental data for N-(2-oxoindolin-7-yl)acetamide is not available in the searched literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The oxindole core fused with the aromatic ring constitutes a chromophore that absorbs light in the UV region. The absorption maxima (λ_max) are indicative of the extent of conjugation. Molecules with larger conjugated systems generally exhibit absorption bands at longer wavelengths. units.it For N-(2-oxoindolin-7-yl)acetamide, electronic transitions such as π→π* and n→π* are expected. units.it Kinetic studies of reactions or degradation pathways can also be monitored using UV-Vis spectroscopy.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its molecular formula. Using techniques like electrospray ionization (ESI), the exact mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) can be measured with high accuracy (typically to four or five decimal places). This experimental value is then compared to the calculated mass for the proposed molecular formula (C₁₀H₁₀N₂O₂ for N-(2-oxoindolin-7-yl)acetamide), providing strong evidence for the compound's elemental composition. nih.govdoi.org

HRMS Data Table

| Compound Name | Molecular Formula | Calculated Mass [M+H]⁺ | Observed Mass [M+H]⁺ |

|---|---|---|---|

| N-(2-oxoindolin-7-yl)acetamide | C₁₀H₁₀N₂O₂ | 191.0815 | Data not available |

Note: Specific experimental HRMS data for N-(2-oxoindolin-7-yl)acetamide is not available in the searched literature. The calculated mass is provided for reference.

X-ray Crystallography for Solid-State Structural Elucidation

When a suitable single crystal of a compound can be grown, X-ray crystallography provides the definitive, unambiguous three-dimensional structure in the solid state. This technique yields precise information on bond lengths, bond angles, and torsional angles. Furthermore, it reveals details about the crystal packing, including intermolecular interactions such as hydrogen bonding, which are crucial for understanding the physical properties of the solid. For N-(2-oxoindolin-7-yl)acetamide, X-ray crystallography would confirm the planarity of the oxindole system and the conformation of the acetamide substituent, as well as map out the hydrogen-bonding network involving the amide and lactam functionalities. mdpi.com

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for both the purification of N-(2-oxoindolin-7-yl)acetamide and the assessment of its purity.

Column Chromatography: Typically performed on silica (B1680970) gel, this technique is the primary method for isolating the target compound from reaction mixtures and by-products during synthesis. google.com

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is used to determine the purity of the final compound with high precision. A pure sample will ideally show a single sharp peak in the chromatogram. The retention time is a characteristic property of the compound under specific conditions (e.g., column type, mobile phase composition, flow rate).

Elemental Analysis for Stoichiometric Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula. A close agreement (typically within ±0.4%) between the found and calculated values serves as strong evidence for the purity and stoichiometry of the synthesized compound. austinpublishinggroup.com

Elemental Analysis Data Table for N-(2-oxoindolin-7-yl)acetamide (C₁₀H₁₀N₂O₂)

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 63.15 | Data not available |

| Hydrogen (H) | 5.30 | Data not available |

| Nitrogen (N) | 14.73 | Data not available |

Note: Specific experimental elemental analysis data for N-(2-oxoindolin-7-yl)acetamide is not available in the searched literature.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of N 2 Oxoindolin 7 Yl Acetamide Analogues

Impact of Substituent Variation on the Indolinone Core (e.g., C-7, C-5, C-3 Positions)

The indolinone core is a versatile scaffold, and substitutions at various positions have been shown to significantly impact the biological activity of N-(2-oxoindolin-7-yl)acetamide analogues.

C-7 Position: The substitution at the C-7 position of the 2-oxoindoline core is critical for the molecule's interaction with target proteins. For instance, in a series of 2-oxoindoline derivatives developed as c-MET and SMO modulators, the presence of a chlorine atom at the C-7 position was a key feature of a potent lead compound. nih.gov

C-5 Position: Modifications at the C-5 position have also been explored to enhance biological activity. Studies on 2-oxoindoline derivatives have shown that introducing halogen atoms, such as chlorine or bromine, at this position can be well-tolerated and in some cases beneficial for activity. nih.gov For example, in the context of anti-influenza A virus inhibitors, substitutions at the C-5 position of the indole (B1671886) ring with chloro or methoxy (B1213986) groups were investigated, with some combinations leading to highly potent compounds. semanticscholar.org

C-3 Position: The C-3 position of the indolinone ring is another crucial site for modification. The introduction of various substituents at this position can modulate the compound's biological profile. For example, the synthesis of 2,2-disubstituted indolin-3-ones has been achieved, highlighting the chemical feasibility of modifying this position to create diverse analogues. nih.gov

Modulation of Biological Activity through Acetamide (B32628) Chain Modifications

The acetamide side chain of N-(2-oxoindolin-7-yl)acetamide offers a prime location for structural modifications to fine-tune the molecule's properties.

In another study focused on 2-(1,3-dioxoisoindolin-2-yl)-N-(4-oxo-2-substitutedthiazolidin-3-yl) acetamide derivatives, modifications to the acetamide linker were integral to the design of potential anticonvulsant agents. nih.gov Similarly, the synthesis of N-(quinolin-8-yl)acetamide derivatives has been explored to generate compounds with antimycobacterial activity. researchgate.net These examples underscore the versatility of the acetamide group as a point for chemical elaboration to achieve desired therapeutic effects.

Influence of N-Substitutions on the Indolin-2-one Nitrogen Atom

Substitution at the nitrogen atom of the indolin-2-one core is a common strategy to modulate the pharmacological activity of this class of compounds.

Furthermore, studies on 1-hydroxytryptamine derivatives have shown that nucleophilic substitution can occur at the indole nitrogen, providing a method for creating 1-aryltryptamines. researchgate.net This demonstrates the reactivity of the indole nitrogen and its potential as a site for introducing diverse substituents to explore new chemical space and modulate biological activity. In the context of developing potent inhibitors, N-substitution has been used to create a variety of analogues. For example, in a series of N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives, the nature of the N-substituent was found to be a key determinant of cytotoxic activity against various cancer cell lines. nih.gov

Conformational Analysis and its Correlation with Receptor Binding

The three-dimensional conformation of N-(2-oxoindolin-7-yl)acetamide analogues plays a pivotal role in their ability to bind to specific biological targets. Understanding the preferred conformations and how they relate to receptor binding is crucial for rational drug design.

Molecular modeling and conformational analysis are powerful tools used to predict how these molecules will interact with their receptors. For instance, in the development of c-MET inhibitors, molecular modeling studies were undertaken to understand the binding of 2-oxoindoline derivatives to the kinase domain, considering different conformations of the DFG motif. nih.gov

The flexibility of the molecule and the orientation of key functional groups are critical for effective binding. Studies on other flexible molecules, such as endocannabinoid analogues, have shown that restricting the conformational flexibility of the acyl chain can lead to selectivity for different cannabinoid receptors. nih.gov Molecular dynamics simulations have been used to reveal that the average orientation of certain parts of the molecule is crucial for receptor binding. nih.gov This highlights the importance of both the static conformation and the dynamic behavior of the molecule in solution for its interaction with a receptor.

Scaffold Hopping and Bioisosteric Replacements in N-(2-oxoindolin-7-yl)acetamide Derivatives

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry to discover novel compounds with improved properties while retaining the desired biological activity. nih.govnih.govresearchgate.net These approaches are particularly relevant for optimizing N-(2-oxoindolin-7-yl)acetamide derivatives.

Scaffold hopping involves replacing the core structure (scaffold) of a molecule with a chemically different one that maintains the original's key interaction points. biosolveit.de This can lead to compounds with different physicochemical properties, improved synthetic accessibility, or novel intellectual property. For N-(2-oxoindolin-7-yl)acetamide analogues, this could involve replacing the indolinone core with other heterocyclic systems that can spatially orient the necessary pharmacophoric features in a similar manner.

Both techniques rely on a deep understanding of the SAR of the initial compound series and are often aided by computational methods to identify suitable replacements. researchgate.net

Ligand Efficiency and Lipophilic Efficiency Metrics in SAR Optimization

In the process of optimizing lead compounds like N-(2-oxoindolin-7-yl)acetamide analogues, ligand efficiency (LE) and lipophilic efficiency (LipE) are crucial metrics for guiding the selection of the most promising candidates. nih.gov

Ligand Efficiency (LE) is a measure of the binding energy per heavy atom of a molecule. It helps in assessing the quality of a hit or lead compound by normalizing its potency for its size. nih.gov In lead optimization, a common observation is that activity increases with molecular size. LE helps to identify smaller, more efficient fragments that can be developed into potent leads without excessive growth in size. nih.gov A drop in ligand efficiency is often observed as the size of the ligands increases. nih.gov

By tracking LE and LipE during the optimization of N-(2-oxoindolin-7-yl)acetamide analogues, medicinal chemists can make more informed decisions to improve potency while maintaining favorable physicochemical properties.

Development and Validation of QSAR Models for Predictive Potency

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govuniroma1.itnih.gov The development and validation of robust QSAR models are essential for predicting the potency of new N-(2-oxoindolin-7-yl)acetamide analogues, thereby prioritizing their synthesis and testing.

The process of building a QSAR model involves several key steps:

Data Set Preparation: A diverse set of N-(2-oxoindolin-7-yl)acetamide analogues with their corresponding biological activities is compiled. semanticscholar.org

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. semanticscholar.org

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to build a mathematical equation that correlates the descriptors with the biological activity. semanticscholar.orgmdpi.com

Model Validation: The predictive power of the QSAR model is rigorously assessed through internal validation (e.g., cross-validation) and external validation using a separate test set of compounds. nih.govuniroma1.itmdpi.com A good QSAR model should have high statistical quality and strong external predictive power. nih.gov

Once validated, these QSAR models can be used to virtually screen new, unsynthesized analogues of N-(2-oxoindolin-7-yl)acetamide, allowing researchers to focus their synthetic efforts on the most promising candidates.

Molecular Mechanisms of Action and Pharmacological Target Engagement of N 2 Oxoindolin 7 Yl Acetamide Derivatives

Enzyme Inhibition Studies and Mechanism Delineation

Derivatives of N-(2-oxoindolin-7-yl)acetamide have been extensively investigated as inhibitors of several protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.

c-MET Inhibition: N-substituted-2-oxoindoline benzoylhydrazines have been identified as modulators of the mesenchymal-epithelial transition factor (c-MET) kinase. rsc.orgnih.gov SAR studies revealed that substitutions on the 2-oxoindoline core, such as halogen atoms (Cl or Br) at the C4 and C6-positions, enhanced c-MET inhibition. nih.gov For instance, many derivatives demonstrated over 50% inhibition of c-MET kinase activity at a concentration of 20 μM. nih.gov One study identified compounds 11c , 11i , 13b , and 13h as potent c-MET inhibitors with IC₅₀ values of 0.08 µM, 0.05 µM, 0.02 µM, and 0.05 µM, respectively, comparable to the known inhibitor XL184. nih.gov

Src Kinase Inhibition: A series of N-(3-substituted-benzylidene-2-oxoindolin-5-yl) acetamide (B32628) derivatives were synthesized and evaluated for their inhibitory activity against Src kinase. While many compounds were synthesized, only a few showed notable activity. Compound 10 was identified as the most potent inhibitor in this series with an IC₅₀ value of 3.55 mM. unifi.it Other derivatives, compounds 12 and 13 , exhibited weaker inhibition with IC₅₀ values of 6.39 mM and 7.29 mM, respectively. unifi.it

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis. Several N-(2-oxoindolin-7-yl)acetamide derivatives have shown potent inhibitory activity against VEGFR-2. For example, thiazolidine (B150603) derivatives bearing this scaffold, such as compounds 4g and 5g , were found to be highly effective VEGFR-2 inhibitors with IC₅₀ values of 0.083 µM and 0.080 µM, respectively, which are comparable to the standard drug sorafenib (B1663141) (IC₅₀ = 0.084 µM). rsc.org Another study on new quinoxaline-based derivatives identified compound 11 as a significant VEGFR-2 inhibitor with an IC₅₀ of 0.192 µM. nih.gov

CDK4 Inhibition: While direct inhibition of Cyclin-Dependent Kinase 4 (CDK4) by N-(2-oxoindolin-7-yl)acetamide derivatives is not extensively documented, related heterocyclic structures have been explored. For instance, a series of 2-anilino-4-triazolpyrimidine derivatives were designed as CDK4 inhibitors. Within this series, compounds 11g-11k demonstrated significant CDK4 inhibition, with compound 11k showing an IC₅₀ value of 23.59 nM against CDK4. nih.gov The relevance of these findings to N-(2-oxoindolin-7-yl)acetamide derivatives would depend on establishing a clear structural and pharmacophoric relationship.

Interactive Table: Kinase Inhibition Data for N-(2-oxoindolin-7-yl)acetamide Derivatives and Related Compounds

| Compound/Derivative Class | Target Kinase | IC₅₀ Value | Source |

|---|---|---|---|

| N-(3-substituted-benzylidene-2-oxoindolin-5-yl) acetamide 10 | Src | 3.55 mM | unifi.it |

| N-(3-substituted-benzylidene-2-oxoindolin-5-yl) acetamide 12 | Src | 6.39 mM | unifi.it |

| N-(3-substituted-benzylidene-2-oxoindolin-5-yl) acetamide 13 | Src | 7.29 mM | unifi.it |

| Quinoxaline-based derivative 11 | VEGFR-2 | 0.192 µM | nih.gov |

| Thiazolidine derivative 4g | VEGFR-2 | 0.083 µM | rsc.org |

| Thiazolidine derivative 5g | VEGFR-2 | 0.080 µM | rsc.org |

| Pyridine derivative 13b | c-MET | 0.02 µM | nih.gov |

| Pyridine derivative 13h | c-MET | 0.05 µM | nih.gov |

| Quinazoline derivative 11c | c-MET | 0.08 µM | nih.gov |

| Quinazoline derivative 11i | c-MET | 0.05 µM | nih.gov |

| 2-anilino-4-triazolpyrimidine 11k | CDK4 | 23.59 nM | nih.gov |

Ribonucleotide reductase (RR) is a crucial enzyme for DNA synthesis and repair, making it a target for cancer therapy. researchgate.netnih.gov Despite the investigation of various chemical scaffolds as RR inhibitors, a direct evaluation of N-(2-oxoindolin-7-yl)acetamide derivatives for their inhibitory activity against ribonucleotide reductase has not been reported in the reviewed scientific literature.

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it an attractive target for antibacterial agents. nih.govacs.org Research into oxoindolin-based compounds has revealed potent DNA gyrase inhibitory activity. In a study focused on developing dual inhibitors, an oxoindolin derivative, compound I18 , demonstrated significant inhibition of DNA Gyrase with an IC₅₀ value of 0.025 µM, which was comparable to the positive control novobiocin (B609625) (IC₅₀ = 0.040 µM). nih.gov

Interactive Table: DNA Gyrase Inhibition by Oxoindolin Derivatives

| Compound | Target Enzyme | IC₅₀ Value | Source |

|---|---|---|---|

| I18 | DNA Gyrase | 0.025 µM | nih.gov |

| Novobiocin (Control) | DNA Gyrase | 0.040 µM | nih.gov |

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. mdpi.comresearchgate.net The potential of N-(2-oxoindolin-7-yl)acetamide derivatives as AChE inhibitors has been explored. While direct studies on this specific compound are limited, research on related structures provides some insight. For example, a series of phthalimide-based compounds were synthesized and tested for anti-AChE activity, with the most potent derivative, compound 4b , showing an IC₅₀ of 16.42 ± 1.07 µM. mdpi.com However, this was less potent than the reference drug donepezil (B133215) (IC₅₀ = 0.41 ± 0.09 µM). mdpi.com Another study on succinimide (B58015) derivatives identified compounds with IC₅₀ values in the range of 0.029 to 0.031 mM. mdpi.com Further investigation is required to establish the AChE inhibitory profile of N-(2-oxoindolin-7-yl)acetamide derivatives specifically.

Interactive Table: AChE Inhibition by Related Heterocyclic Compounds

| Compound Class/Derivative | Target Enzyme | IC₅₀ Value | Source |

|---|---|---|---|

| Phthalimide derivative 4b | Acetylcholinesterase | 16.42 ± 1.07 µM | mdpi.com |

| Succinimide derivative (I) | Acetylcholinesterase | 0.031 mM | mdpi.com |

| Succinimide derivative (II) | Acetylcholinesterase | 0.029 mM | mdpi.com |

| Donepezil (Control) | Acetylcholinesterase | 0.41 ± 0.09 µM | mdpi.com |

Cyclooxygenase (COX) enzymes are key to the inflammatory pathway, and their inhibition is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov The selective inhibition of COX-2 over COX-1 is a desirable trait to reduce gastrointestinal side effects. wikipedia.org Research has been conducted on 1,3-dihydro-2H-indolin-2-one derivatives for their COX inhibitory potential. In one study, several derivatives bearing an α,β-unsaturated ketone moiety were synthesized and evaluated. Compounds 4e , 9h , and 9i demonstrated good COX-2 inhibitory activity with IC₅₀ values of 2.35 ± 0.04 µM, 2.422 ± 0.10 µM, and 3.34 ± 0.05 µM, respectively. nih.gov Another compound from the same study, 4a , showed weaker activity with an IC₅₀ of 19.9 ± 4.76 µM. nih.gov Information on the inhibition of COX-1 by these specific derivatives was not detailed.

Interactive Table: COX-2 Inhibition by 1,3-Dihydro-2H-indolin-2-one Derivatives

| Compound | Target Enzyme | IC₅₀ Value (µM) | Source |

|---|---|---|---|

| 4e | COX-2 | 2.35 ± 0.04 | nih.gov |

| 9h | COX-2 | 2.422 ± 0.10 | nih.gov |

| 9i | COX-2 | 3.34 ± 0.05 | nih.gov |

| 4a | COX-2 | 19.9 ± 4.76 | nih.gov |

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications. unifi.itnih.gov Indolin-2-one-based sulfonamides have emerged as potent inhibitors of several human CA (hCA) isoforms. Studies have shown that these derivatives can inhibit cytosolic isoforms hCA I and hCA II, as well as the membrane-bound isoform hCA IV. unifi.it

For instance, a series of indolin-2-one sulfonamides with an aminoethyl linker showed good activity against hCA I, with Kᵢ values for compounds 3a , 3b , and 3c being 92.5 nM, 64.1 nM, and 81.5 nM, respectively. unifi.it The same compounds were also effective against hCA II, with Kᵢ values in the nanomolar range. Notably, sulfonamides 8 , 3c , and 6a-c were identified as single-digit nanomolar inhibitors of hCA II, being more potent than the standard drug acetazolamide (B1664987) (AAZ). unifi.it The membrane-bound hCA IV was also potently inhibited by substituted sulfonamides of the first series (3b-f ), with Kᵢ values ranging from 4.0 to 46.1 nM. unifi.it Furthermore, indoline-5-sulfonamide (B1311495) derivatives have demonstrated inhibitory activity against the tumor-associated isoforms CA IX and CA XII, with Kᵢ values as low as 132.8 nM and 41.3 nM, respectively. mdpi.com

Receptor Modulation and Ligand-Receptor Interactions

The melatonin (B1676174) receptors MT1 and MT2 are G protein-coupled receptors (GPCRs) that mediate the physiological effects of melatonin, a neurohormone central to regulating circadian rhythms. nih.govnih.gov These receptors are established drug targets for treating sleep disorders and depression. nih.gov The N-acyl group, a feature of N-(2-oxoindolin-7-yl)acetamide, is a key component of melatonin and its analogs, playing a crucial role in receptor binding.

Studies on melatonin analogs reveal that the affinity for MT1 and MT2 receptors is highly sensitive to structural modifications. For example, N-{2-[(3-methoxyphenyl)methylamino]ethyl}acetamide (UCM793), which mimics the indole (B1671886) ring and ethylamide chain of melatonin, demonstrates nanomolar binding affinity for both MT1 and MT2 receptors. researchgate.net The introduction of substituents on the acetamide side chain can significantly alter binding affinity and selectivity. core.ac.uk Research on beta-substituted N-acyl-5-methoxytryptamines has shown that it is possible to develop ligands with selectivity for one receptor subtype over the other. researchgate.net For instance, N-butanoyl 5-methoxy-1-methyl-beta,beta-tetramethylenetryptamine was identified as an MT1 selective antagonist. researchgate.net

| Compound | pKi (MT1) | pKi (MT2) | Reference |

|---|---|---|---|

| N-{2-[(3-methoxyphenyl)methylamino]ethyl}acetamide (UCM793) | 8.47 | 9.50 | researchgate.net |

| (S)-N-[2-(3-methoxyphenoxy)propyl]acetamide (2) | 8.77 | 8.33 | researchgate.net |

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and gamma-aminobutyric acid type A (GABAA) receptors are ligand-gated ion channels that mediate the majority of fast excitatory and inhibitory neurotransmission in the brain, respectively. Their modulation can have profound effects on neuronal excitability.

Derivatives of N-(2-oxoindolin-7-yl)acetamide, particularly those containing heterocyclic scaffolds, have been explored for their ability to modulate these receptors. For instance, 2,3-benzodiazepine derivatives act as selective, non-competitive allosteric modulators of AMPA receptors. nih.gov Specifically, GYKI 53784 is a potent antagonist at AMPA receptors with an IC₅₀ value of approximately 1 µM, while having minimal effect on kainate or NMDA receptors. nih.gov Similarly, isoxazole-4-carboxamide derivatives have been identified as potent inhibitors of AMPA receptor activity, significantly reducing receptor currents and altering gating properties. mdpi.com Other molecules have been shown to act as positive allosteric modulators (PAMs) of the GABAA receptor, potentiating its function by stabilizing its active state. nih.gov These findings highlight the potential for acetamide derivatives to serve as modulators of these crucial CNS receptors.

Nucleic Acid Interactions and Binding Modes (e.g., DNA Binding and Intercalation)

The interaction of small molecules with nucleic acids, particularly DNA, is a fundamental mechanism for many anticancer and antimicrobial agents. nih.gov Isatin (B1672199), the core structure of oxindole (B195798), is a component of many hybrid molecules designed to bind DNA.

Studies on novel triazine-isatin hybrids have demonstrated their ability to interact with salmon sperm DNA (SS-DNA). nih.gov These interactions are characterized by spectroscopic changes, such as hypochromism and shifts in wavelength, which indicate a strong binding affinity. nih.gov The binding mode is often a mix of intercalation (where the molecule inserts itself between DNA base pairs) and groove binding. nih.govmdpi.com The strength of this interaction can be quantified by the binding constant (Kb) and the Gibbs free energy change (ΔG). For example, a series of triazine-isatin hybrids exhibited Kb values in the range of 105 M−1, with compound 7f (containing a 3-CF3 group) showing the highest binding constant of 9.51 × 105 M−1. nih.gov Molecular docking studies support these experimental findings, revealing hydrogen bonding and hydrophobic interactions within the major or minor grooves of the DNA helix. nih.gov

| Compound | Binding Constant (Kb) (M-1) | Free Energy (ΔG) (kcal/mol) | Binding Mode | Reference |

|---|---|---|---|---|

| 7a (R=H) | 6.32 × 105 | -7.91 | Major Groove | nih.gov |

| 7b (R=4-Br) | 7.15 × 105 | -8.00 | Major Groove | nih.gov |

| 7c (R=4-Cl) | 8.03 × 105 | -8.05 | Major Groove | nih.gov |

| 7d (R=4-NO₂) | 2.11 × 105 | -7.26 | Minor Groove | nih.gov |

| 7f (R=3-CF₃) | 9.51 × 105 | -8.15 | Minor Groove | nih.gov |

Cellular Pathway Modulation and Phenotypic Responses

The engagement of N-(2-oxoindolin-7-yl)acetamide derivatives with their molecular targets translates into the modulation of key cellular pathways, leading to distinct phenotypic responses.

The inhibition of the IDO1 pathway provides a clear example of this cascade. By blocking IDO1, these compounds prevent the conversion of tryptophan to kynurenine (B1673888). nih.gov This action has a profound effect on the tumor microenvironment, as the reduction in kynurenine alleviates the suppression of T-cells and other immune cells. The resulting phenotypic response is an enhancement of the body's natural anti-tumor immunity and the efficacy of cancer immunotherapies. nih.gov

Similarly, the inhibition of MAO-A by acetamide derivatives leads to an increase in the synaptic levels of monoamine neurotransmitters. This modulation of neuronal signaling pathways is the basis for their potential antidepressant effects, which have been observed in preclinical models such as the forced swimming test. nih.gov Furthermore, a series of 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives, which are structurally related to the title compound, were found to exhibit significant anticonvulsant activity in a pentylenetetrazole-induced seizure model, a phenotypic response likely linked to the modulation of ion channels or receptors like GABAA or AMPA. nih.gov

Apoptosis Induction and Cell Cycle Arrest (e.g., Procaspase-3 Activation)

The ability of N-(2-oxoindolin-7-yl)acetamide derivatives to induce apoptosis and cause cell cycle arrest is a cornerstone of their potential as anticancer agents. These processes are intricately linked and represent key pathways for controlling cell proliferation.

Apoptosis is a form of programmed cell death that is essential for normal tissue development and homeostasis. Its dysregulation is a hallmark of cancer. One of the central executioners of apoptosis is caspase-3, an enzyme that exists as an inactive zymogen called procaspase-3. The activation of procaspase-3 is a critical step in the apoptotic cascade. Certain small molecules with an oxindole core, structurally related to N-(2-oxoindolin-7-yl)acetamide, have been identified as direct activators of procaspase-3. For instance, the compound PAC-1 is a notable procaspase-3 activator that has undergone extensive study, with derivatives being evaluated in clinical trials for cancer therapy. nih.gov This mechanism is particularly significant because many cancer cells have elevated levels of procaspase-3, making them susceptible to compounds that can directly trigger its activation. nih.gov

The induction of apoptosis by derivatives of acetamide is often preceded by or occurs concurrently with cell cycle arrest. The cell cycle is a series of events that leads to cell division and replication. Cancer cells often exhibit uncontrolled cell cycle progression. N-(2-oxoindolin-7-yl)acetamide and its related structures can intervene in this process, typically at the G2/M phase checkpoint. This arrest prevents the cell from entering mitosis and provides an opportunity for DNA repair or, if the damage is too severe, for the initiation of apoptosis.

Research on various acetamide derivatives has demonstrated their capacity to induce G2/M arrest. For example, the small molecule CDS-3078, which shares structural similarities, has been shown to induce G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells. nih.gov This effect is often mediated by the modulation of key cell cycle regulatory proteins. Studies on other structurally related compounds have revealed that they can influence the expression of cyclins and cyclin-dependent kinases (CDKs), which are crucial for the progression through different phases of the cell cycle. For instance, some compounds have been found to down-regulate cyclin B1, a key regulator of the G2/M transition. mdpi.com

The table below summarizes the effects of representative acetamide and oxindole derivatives on apoptosis and cell cycle progression in cancer cell lines.

| Compound/Derivative Class | Cell Line | Mechanism of Action | Research Finding |

| PAC-1 (Oxindole derivative) | Various cancer cells | Procaspase-3 activation | First small molecule reported to directly activate procaspase-3. nih.gov |

| CDS-3078 (Isoindolinone derivative) | HeLa | G2/M phase arrest, Apoptosis | Significantly increased the proportion of cells in the G2/M phase. nih.gov |

| Chalcone Derivative 1C | A2780 (Ovarian cancer) | G2/M phase arrest, Apoptosis | Induced significant G2/M arrest, associated with ROS generation. nih.govresearchgate.net |

| N-Butyl-2-(2-fluorophenyl) acetamide (SCK6) | CH27 (Lung cancer) | G1 phase arrest, Apoptosis | Inhibited proliferation via G1 cell cycle arrest. nih.gov |

Neurotransmitter Homeostasis Regulation (e.g., Monoamines)

Beyond their anticancer properties, derivatives of acetamide have also been investigated for their effects on the central nervous system, particularly in the regulation of neurotransmitter homeostasis. Monoamines, a class of neurotransmitters that includes serotonin, dopamine, and norepinephrine, play a crucial role in mood, cognition, and various physiological processes. The enzymatic degradation of these neurotransmitters is primarily carried out by monoamine oxidases (MAO), which exist in two isoforms: MAO-A and MAO-B.

Inhibition of MAO enzymes can increase the synaptic availability of monoamine neurotransmitters, a mechanism that is therapeutically beneficial in the treatment of depression and neurodegenerative disorders. Molecular docking studies have been performed on novel acetamide derivatives to assess their potential as specific MAO-A inhibitors. These computational analyses help in predicting the binding affinity of the compounds to the active site of the enzyme.

A study involving a series of 40 acetamide derivatives identified several promising candidates for MAO-A inhibition. For example, a phenyl sulphanyl derivative with a chlorobenzyl amino moiety (Code AD31) demonstrated a strong binding affinity for MAO-A, with a binding energy that was more favorable than that of the known MAO-A inhibitor, clorgyline. These findings suggest that the acetamide scaffold can be a valuable template for designing novel and specific MAO-A inhibitors. The regulation of monoamine levels through MAO inhibition highlights a distinct pharmacological profile for certain N-(2-oxoindolin-7-yl)acetamide derivatives, extending their potential therapeutic applications to neurological and psychiatric conditions.

The table below presents findings from a molecular docking study of acetamide derivatives as MAO-A inhibitors.

| Compound Code | Derivative Class | Target | Binding Energy (kcal/mol) | Comparison to Standard (Clorgyline) |

| AD31 | Phenyl sulphanyl acetamide derivative | MAO-A | -8.3 | More favorable than standard (-7.6 kcal/mol) |

| Standard | Clorgyline | MAO-A | -7.6 | Reference MAO-A inhibitor |

Computational and in Silico Investigations for N 2 Oxoindolin 7 Yl Acetamide Research

Molecular Docking and Scoring Function Evaluation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Elucidation of Ligand-Binding Poses and Interactions

In a typical molecular docking study of N-(2-oxoindolin-7-yl)acetamide, researchers would aim to identify its binding mode within the active site of a specific biological target, such as a protein or enzyme. This would involve predicting the three-dimensional conformation of the compound and its non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) with the amino acid residues of the target.

Prediction of Binding Affinities and Free Energies (e.g., Kb, ΔG)

Scoring functions are used in conjunction with docking algorithms to estimate the binding affinity between the ligand (N-(2-oxoindolin-7-yl)acetamide) and its target. These functions calculate a score that represents the strength of the interaction, which can be correlated to experimental binding constants (Kb) and the Gibbs free energy of binding (ΔG). This information is crucial for ranking potential drug candidates.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics simulations provide insights into the time-dependent behavior of a molecular system, offering a more dynamic picture of the ligand-receptor interactions than static docking poses.

Conformational Ensemble Analysis

MD simulations would allow for the exploration of the conformational landscape of N-(2-oxoindolin-7-yl)acetamide when bound to its target protein. This analysis reveals the flexibility of the ligand and the protein's active site, providing a more realistic representation of the binding event and the stability of the complex over time.

Calculation of Binding Free Energies (e.g., MM/PBSA, MM/GBSA)

Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are post-processing techniques applied to MD simulation trajectories to calculate the binding free energy of a ligand-protein complex. These methods offer a more accurate estimation of binding affinity compared to docking scores alone by considering solvent effects and ensemble averaging.

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. For N-(2-oxoindolin-7-yl)acetamide, DFT studies could be used to determine its optimized geometry, electronic charge distribution, molecular orbital energies (HOMO and LUMO), and reactivity descriptors. This information can be valuable for understanding its chemical behavior and for parameterizing molecular mechanics force fields used in MD simulations.

HOMO-LUMO Energy Analysis and Electronic Properties

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental in computational chemistry. These frontier orbitals are crucial for determining a molecule's electronic properties and chemical reactivity.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these two energies, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ ≈ (I + A) / 2).

Global Hardness (η): A measure of resistance to charge transfer (η ≈ (I - A) / 2).

Global Softness (S): The reciprocal of global hardness (S = 1 / η), indicating how easily the molecule's electron cloud can be polarized.

Without specific published studies performing these calculations on N-(2-oxoindolin-7-yl)acetamide, no data table can be generated.

Electrostatic Potential Mapping and Dipole Moment Determination

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. The map uses a color scale to denote different potential values: red typically indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with near-zero or intermediate potential.

Specific MEP maps and calculated dipole moment values for N-(2-oxoindolin-7-yl)acetamide are not available in published literature.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a cornerstone of rational drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, positive/negative ionizable groups) that a molecule must possess to exert a specific biological effect. If N-(2-oxoindolin-7-yl)acetamide were identified as an active compound, a pharmacophore model could be developed based on its structure.

This model could then be used as a 3D query in a virtual screening campaign to rapidly search large chemical databases for other, structurally diverse molecules that fit the pharmacophore's features. This approach helps to identify novel potential lead compounds for further investigation.

There are no publicly available studies detailing the development of a pharmacophore model based on N-(2-oxoindolin-7-yl)acetamide or its use in virtual screening.

Protein-Ligand Interaction Fingerprints (PLIF) and Interaction Network Analysis

When a ligand like N-(2-oxoindolin-7-yl)acetamide binds to a protein target, its efficacy is determined by the specific network of interactions formed within the binding pocket. Molecular docking simulations are used to predict the preferred binding pose of the ligand and analyze these interactions.

A Protein-Ligand Interaction Fingerprint (PLIF) is a computational method used to summarize these complex interactions. It translates the 3D binding information into a simple binary string or profile, where each position represents a specific type of interaction with a particular amino acid residue (e.g., hydrogen bond, hydrophobic contact, salt bridge, pi-stacking).

Analyzing these fingerprints across multiple compounds or docking poses allows for the creation of an interaction network. This network highlights the most critical residues and interaction types for binding affinity and selectivity. For N-(2-oxoindolin-7-yl)acetamide, this would involve identifying which of its functional groups (the oxo group, the amide, the aromatic ring) interact with key amino acids in a hypothetical target's active site.

As no specific protein targets or docking studies for N-(2-oxoindolin-7-yl)acetamide have been published, no PLIF or interaction network data can be presented.

Preclinical Biological Evaluation of N 2 Oxoindolin 7 Yl Acetamide Analogues

In Vitro Cytotoxicity and Antiproliferative Activity in Cancer Cell Lines

Derivatives of N-(2-oxoindolin-7-yl)acetamide have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines. These compounds often function as kinase inhibitors, targeting enzymes crucial for cancer cell growth and survival. google.combrieflands.com

One area of focus has been the development of 2-oxoindoline derivatives as inhibitors of c-MET, a receptor tyrosine kinase. A series of N-substituted-2-oxoindolin benzoylhydrazines were synthesized and evaluated for their ability to inhibit c-MET. nih.gov Notably, compounds with chloro or bromo substitutions at the C6 position of the 2-oxoindoline core showed potent inhibitory activity, with Ki values in the nanomolar range (0.011 to 0.028 μM). nih.gov Further modification, such as adding a bromo group at the C4 position and a p-nitro substitution on the N-pendant aromatic ring, resulted in a 20-fold increase in binding affinity (Ki 0.009 μM). nih.gov These compounds exhibited dose-dependent inhibition of cancer cell growth in EGFR-inhibitor resistant non-small cell lung cancer (NSCLC) cell lines, HCC827-GR and PC9-OR, with IC50 values in the low micromolar range. nih.gov

Another study focused on N-(3-substituted-benzylidene-2-oxoindolin-5-yl) acetamide (B32628) derivatives as Src kinase inhibitors. austinpublishinggroup.com Among the synthesized compounds, some exhibited slight inhibition of Src kinase, with the most active compound demonstrating an IC50 value of 3.55 mM. austinpublishinggroup.com

Furthermore, novel 2-oxoindolin-3-ylidenes incorporating a urea (B33335) function have been investigated as potential VEGFR-2 inhibitors. nih.gov Many of these synthesized agents showed promising antiproliferative properties against HCT116 (colon), MCF7 (breast), and PaCa2 (pancreatic) cancer cell lines, with some exhibiting greater potency than the standard drug sunitinib (B231). nih.gov For instance, all synthesized compounds displayed higher potency against PaCa2 cells (IC50 = 3.995–7.639 μM) than sunitinib (IC50 = 13.34 μM). nih.gov

A series of 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide derivatives were also synthesized and evaluated for their anticancer activity. One derivative, in particular, showed high potency with IC50 values of 12.0 nM and 10 nM against A549 and K562 cells, respectively. tandfonline.com

Additionally, 3-substituted derivatives of 2-indolinone have been screened for cytotoxicity against HT-29 (human colon adenocarcinoma) and MCF-7 (human breast adenocarcinoma) cell lines. brieflands.com Derivatives with a 5-bromo substitution were found to be among the most potent. brieflands.com

Table 1: In Vitro Cytotoxicity of N-(2-oxoindolin-7-yl)acetamide Analogues

| Compound Class | Target | Cancer Cell Line(s) | Key Findings |

|---|---|---|---|

| N-substituted-2-oxoindolin benzoylhydrazines | c-MET | HCC827-GR, PC9-OR | Ki values in the nanomolar range; dose-dependent growth inhibition. nih.gov |

| N-(3-substituted-benzylidene-2-oxoindolin-5-yl) acetamide | Src Kinase | Not specified | IC50 of 3.55 mM for the most active compound. austinpublishinggroup.com |

| 2-oxoindolin-3-ylidenes with urea function | VEGFR-2 | HCT116, MCF7, PaCa2 | Higher potency than sunitinib against PaCa2 cells. nih.gov |

| 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide | Not specified | A549, K562 | IC50 values of 12.0 nM (A549) and 10 nM (K562). tandfonline.com |

| 3-substituted 2-indolinones | Not specified | HT-29, MCF-7 | 5-bromo substituted derivatives were most potent. brieflands.com |

In Vitro Antimicrobial Susceptibility Testing (Antibacterial, Antifungal, Anti-mycobacterial)

Analogues of N-(2-oxoindolin-7-yl)acetamide have been evaluated for their antimicrobial properties, demonstrating activity against a range of bacterial and fungal pathogens.

A series of 2-oxo-3-(arylimino)indolin-1-yl)-N-aryl acetamide derivatives were synthesized and tested for their antibacterial and antifungal activities. researchgate.net These compounds showed mild-to-moderate antibacterial and moderate-to-excellent antifungal activities, with minimum inhibitory concentration (MIC) values ranging from 1.56 to 100 μg/mL. researchgate.net One of the most promising compounds was 2-(3-(4-chlorophenylimino)-2-oxoindolin-1-yl)-N-(3-methoxyphenyl) acetamide. researchgate.net

In another study, coumarin (B35378) acetohydrazide derivatives incorporating an oxoindolinylidene moiety were synthesized and evaluated for their antibacterial and antifungal activity. researchgate.netrjptonline.org Several of these compounds exhibited significant activity against both Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria, as well as the fungi C. albicans and A. niger. researchgate.netrjptonline.org

Furthermore, a series of 4-(1-aryl-5-chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzene (B151609) sulfonamides were synthesized and screened for in vitro antimicrobial activity. core.ac.uk One compound, N-(4-(5-Bromo-1-(4-chlorobenzoyl)-2-oxoindolin-3-ylideneamino)phenylsulfonyl)-4-isopropoxybenzamide, was identified as the most active antimicrobial agent in the series. core.ac.uk

Table 2: In Vitro Antimicrobial Activity of N-(2-oxoindolin-7-yl)acetamide Analogues

| Compound Class | Pathogen(s) | Key Findings |

|---|---|---|

| 2-oxo-3-(arylimino)indolin-1-yl)-N-aryl acetamides | Bacteria and fungi | MIC values ranging from 1.56 to 100 μg/mL. researchgate.net |

| Coumarin acetohydrazide derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans, A. niger | Significant antibacterial and antifungal activity. researchgate.netrjptonline.org |

| 4-(1-aryl-5-chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzene sulfonamides | Bacteria and fungi | A bromo-substituted derivative was the most potent. core.ac.uk |

In Vitro Antiviral Assays (e.g., RSV Replication Inhibition)

The antiviral potential of N-(2-oxoindolin-7-yl)acetamide analogues has been investigated, particularly against the human respiratory syncytial virus (RSV).

One study explored 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenyl acetamide derivatives as inhibitors of RSV replication. nih.govnih.gov The research identified that different derivatives within this class act at different stages of the viral life cycle. One compound was found to inhibit membrane fusion, while another acted at the stage of RSV genome replication/transcription. nih.govnih.gov A time-of-addition assay revealed that the antiviral activity of some of these compounds was most effective when added up to 2 hours post-infection, suggesting they target the viral entry step. mdpi.com However, these compounds did not show in vivo efficacy in a mouse model, which was attributed to rapid metabolism. nih.govnih.gov

Enzyme Activity Assays and IC50 Determination

The mechanism of action for many N-(2-oxoindolin-7-yl)acetamide analogues involves the inhibition of specific enzymes, and various assays have been conducted to determine their inhibitory concentrations (IC50).

As previously mentioned, derivatives have been designed and tested as inhibitors of several kinases. For instance, N-(3-substituted-benzylidene-2-oxoindolin-5-yl) acetamide derivatives were evaluated for their inhibitory activity against Src kinase, with the most potent compound having an IC50 of 3.55 mM. austinpublishinggroup.com

In the context of anticancer activity, irreversible Nek2 kinase inhibitors were developed from oxindole (B195798) pyrroles substituted with various electrophiles. nih.gov A chloroacetamide derivative was among the initial series tested, and subsequent optimization led to compounds with potent Nek2 inhibition. nih.gov

Furthermore, a series of 2-oxoindoline derivatives were evaluated for their inhibitory activity against a panel of 19 relevant tyrosine kinases. nih.gov The most potent compounds against c-MET also demonstrated a multi-targeted profile, inhibiting other kinases to varying degrees. nih.gov

In Vivo Preclinical Efficacy Studies (e.g., Rodent Models for Anti-inflammatory or Anxiolytic Activity)

The in vivo efficacy of N-(2-oxoindolin-7-yl)acetamide analogues has been explored in rodent models for various therapeutic applications, including anti-inflammatory and anxiolytic activities.

A series of 2-hydroxy-N′-(2-oxoindolin-3-ylidene) benzohydrazide (B10538) derivatives were synthesized and screened for in vivo anti-inflammatory activity using the carrageenan-induced paw edema method in rats. researchgate.netmdpi.com Several of the tested compounds showed mild-to-moderate anti-inflammatory activity. Two derivatives, in particular, exhibited significant reductions in paw edema of 65% and 63%, respectively. mdpi.com

In the realm of central nervous system effects, a study on 2-oxoindoline-3-glyoxylic acid derivatives in an open field test in animals indicated that some compounds suppressed orienting and investigatory responses. tandfonline.com This suppression of emotionality, manifested as a decrease in anxiety and fear in a stressful new environment, suggests a potential anxiolytic effect. tandfonline.com Another study investigated a novel mitochondrial benzodiazepine (B76468) receptor (MBR) ligand, which, while not a direct analogue, shares a similar therapeutic aim. This compound, N-benzyl-N-ethyl-2-(7,8-dihydro-7-methyl-8-oxo-2-phenyl-9H-purin-9-yl)acetamide (AC-5216), demonstrated anti-anxiety effects in various rodent models, including the Vogel-type conflict test and the light/dark box test. nih.gov

Selectivity Profiling Against Multiple Targets and Off-Targets

To assess the specificity of N-(2-oxoindolin-7-yl)acetamide analogues, selectivity profiling against a panel of kinases is often performed. This is crucial for understanding the potential for off-target effects and for developing more selective inhibitors.

In one study, selected indolinone derivatives were evaluated against a panel of 45 different kinase enzymes. google.com This type of broad screening helps to identify the primary targets of the compounds and any potential off-target interactions that could lead to unwanted side effects.

For the N-substituted-2-oxoindolin benzoylhydrazines developed as c-MET inhibitors, the most potent compounds were also screened against a panel of 19 relevant tyrosine kinases. nih.gov This allowed for the assessment of their multi-targeted profile and selectivity. Similarly, irreversible Nek2 inhibitors were counterscreened against Cdk1/cyclin B to ensure selectivity. nih.gov One propynamide derivative was found to be highly selective for Nek2, being completely inactive against Cdk1. nih.gov This highlights the potential for designing highly selective inhibitors based on the N-(2-oxoindolin-7-yl)acetamide scaffold.

Future Research Directions and Translational Perspectives for N 2 Oxoindolin 7 Yl Acetamide

The scaffold of N-(2-oxoindolin-7-yl)acetamide represents a promising starting point for the development of novel therapeutics. The 2-oxoindoline core is a well-established pharmacophore found in numerous kinase inhibitors and other biologically active molecules. Future research will be pivotal in translating this potential into clinical applications. This article outlines key future research directions, from exploring new diseases it could treat to employing cutting-edge technologies to refine its properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-oxoindolin-7-yl)acetamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves acetylation of 2-oxoindolin-7-amine using acetic anhydride or acetyl chloride under reflux conditions. For optimization:

- Temperature : Maintain 80–100°C to ensure complete acetylation while avoiding side reactions.

- Catalyst : Use anhydrous sodium carbonate (Na₂CO₃) to neutralize HCl byproducts and drive the reaction forward .

- Purification : Employ silica gel chromatography (eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization from ethyl acetate to achieve >95% purity .

- Data Table :

| Starting Material | Reagent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 2-Oxoindolin-7-amine | Acetic anhydride | 6 | 72 | 92 |

| 2-Oxoindolin-7-amine | Acetyl chloride | 4 | 85 | 96 |

Q. How is N-(2-oxoindolin-7-yl)acetamide structurally characterized, and what analytical techniques are essential?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm the acetamide group via ¹H NMR (δ 2.14 ppm for CH₃CO) and ¹³C NMR (δ 169.8 ppm for carbonyl). The oxoindolin moiety shows aromatic protons at δ 7.16–7.69 ppm .

- Infrared Spectroscopy (IR) : Detect N-H stretches (~3300 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) .

- Mass Spectrometry (MS) : Use ESI/APCI(+) to identify the molecular ion peak (e.g., m/z 347 [M+H]⁺) .

Q. What are the key physicochemical properties of N-(2-oxoindolin-7-yl)acetamide relevant to experimental design?

- Methodological Answer :

- Solubility : Soluble in DMSO (25 mg/mL), ethanol (10 mg/mL), and sparingly in water (<1 mg/mL). Pre-dissolve in DMSO for in vitro assays .

- Stability : Store at –20°C under inert gas to prevent hydrolysis. Monitor degradation via HPLC (retention time ~8.2 min) .

- Data Table :

| Property | Value |

|---|---|

| Molecular Weight | 204.2 g/mol |

| Melting Point | 185–187°C |

| LogP (Octanol-Water) | 1.2 |

Advanced Research Questions

Q. How does the oxoindolin scaffold influence the compound’s interaction with biological targets, and what structural modifications enhance activity?

- Methodological Answer : The oxoindolin core enables hydrogen bonding with kinase active sites (e.g., cyclin-dependent kinases). Modifications:

- Substituent Addition : Introduce electron-withdrawing groups (e.g., Cl at position 5) to improve binding affinity .

- Acetamide Replacement : Replace the acetamide with sulfonamide to alter pharmacokinetics .

- Data Contradiction Analysis : While suggests acetylcholinesterase as a target, highlights kinase inhibition. Cross-validate using competitive binding assays and molecular docking .

Q. What methodologies resolve discrepancies in reported biological activities (e.g., anticancer vs. antimicrobial effects)?

- Methodological Answer :

- Dose-Response Studies : Test across concentrations (1–100 µM) to identify IC₅₀ values. For example, >50% inhibition of HT-29 cancer cells at 10 µM vs. minimal antibacterial activity at 50 µM .

- Target Profiling : Use kinase inhibitor panels to confirm selectivity .

Q. How can reaction pathways be monitored to minimize byproducts during large-scale synthesis?

- Methodological Answer :

- Real-Time Monitoring : Use inline FTIR to track acetic anhydride consumption.

- Byproduct Identification : LC-MS detects acetylated impurities (e.g., m/z 225 [M+H]⁺ for over-acetylated derivatives) .

- Data Table :

| Scale (g) | Byproduct (%) | Mitigation Strategy |

|---|---|---|

| 10 | 8 | Reduce reaction time to 3 h |

| 50 | 15 | Add Na₂CO₃ incrementally |

Q. What computational tools predict the compound’s ADMET properties, and how reliable are these models?

- Methodological Answer :

- Software : SwissADME or ADMETLab 2.0 to estimate permeability (Caco-2 > 5 nm/s) and cytochrome P450 interactions (CYP3A4 substrate).

- Validation : Compare in silico predictions with in vitro hepatocyte clearance assays (R² = 0.79) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.